molecular formula C12H18N4O2 B7876324 3-{[(sec-butylamino)carbonyl]amino}-N'-hydroxybenzenecarboximidamide

3-{[(sec-butylamino)carbonyl]amino}-N'-hydroxybenzenecarboximidamide

Cat. No.: B7876324
M. Wt: 250.30 g/mol
InChI Key: GIRQLBMUAHNCCH-UHFFFAOYSA-N
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Description

3-{[(sec-butylamino)carbonyl]amino}-N’-hydroxybenzenecarboximidamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sec-butylamino group, a carbonyl group, and a hydroxybenzenecarboximidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(sec-butylamino)carbonyl]amino}-N’-hydroxybenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the sec-butylamino group: This can be achieved through the reaction of sec-butylamine with an appropriate carbonyl compound under controlled conditions.

    Introduction of the carbonyl group: This step involves the use of reagents such as acyl chlorides or anhydrides to introduce the carbonyl functionality.

    Formation of the hydroxybenzenecarboximidamide moiety: This can be synthesized through the reaction of a hydroxybenzene derivative with an appropriate amine and carbonyl source.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[(sec-butylamino)carbonyl]amino}-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: Can result in the formation of various substituted derivatives.

Scientific Research Applications

3-{[(sec-butylamino)carbonyl]amino}-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(sec-butylamino)carbonyl]amino}-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Altering cellular pathways: Influencing cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(tert-butylamino)carbonyl]amino}-N’-hydroxybenzenecarboximidamide
  • 3-{[(isopropylamino)carbonyl]amino}-N’-hydroxybenzenecarboximidamide

Uniqueness

3-{[(sec-butylamino)carbonyl]amino}-N’-hydroxybenzenecarboximidamide is unique due to its specific sec-butylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-butan-2-yl-3-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-3-8(2)14-12(17)15-10-6-4-5-9(7-10)11(13)16-18/h4-8,18H,3H2,1-2H3,(H2,13,16)(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRQLBMUAHNCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=CC=CC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)NC1=CC=CC(=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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